- Thiazolylbenzamides and oxazolylbenzamides as P2X3 and P2X2/3 antagonists and their preparation and use for the treatment of pain and respiratory disorders, United States, , ,
Cas no 944906-24-5 (1-(pyrimidin-2-yl)ethan-1-amine)
944906-24-5 structure
Product Name:1-(pyrimidin-2-yl)ethan-1-amine
Numero CAS:944906-24-5
MF:C6H9N3
MW:123.155760526657
MDL:MFCD27922039
CID:1027709
PubChem ID:56592977
Update Time:2025-05-22
1-(pyrimidin-2-yl)ethan-1-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(Pyrimidin-2-yl)ethanamine
- 1-(Pyrimidin-2-yl)ethamine
- 1-pyrimidin-2-ylethanamine
- 1-PYRIMIDIN-2-YLETHYLAMINE
- AM804589
- SB45594
- 944906-24-5
- 4-(1-AMINO-2-CARBOXY-ETHYL)-BENZOICACID
- FT-0715628
- EN300-1072131
- CS-0054426
- AB59468
- SCHEMBL310530
- 1-(PYRIMIDIN-2-YL)ETHAN-1-AMINE
- MFCD10697373
- J-503621
- AKOS010037500
- DTXSID70717779
- α-Methyl-2-pyrimidinemethanamine (ACI)
- 2-(1-Aminoethyl)pyrimidine
- [1-(Pyrimidin-2-yl)ethyl]amine
- (S)-1-(Pyrimidin-2-yl)ethan-1-amine
- MFCD18632779
- (R)-1-(2-Pyrimidinyl)ethanamine
- (1R)-1-pyrimidin-2-ylethanamine
- SY263077
- SY382916
- DB-023511
- (S)-1-(2-Pyrimidinyl)ethanamine
- 1-(pyrimidin-2-yl)ethan-1-amine
-
- MDL: MFCD27922039
- Inchi: 1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3
- Chiave InChI: GVPDKCZQAZOFJX-UHFFFAOYSA-N
- Sorrisi: NC(C)C1N=CC=CN=1
Proprietà calcolate
- Massa esatta: 123.08000
- Massa monoisotopica: 123.079647300g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 9
- Conta legami ruotabili: 1
- Complessità: 78.4
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.5
- Superficie polare topologica: 51.8Ų
Proprietà sperimentali
- PSA: 51.80000
- LogP: 1.19660
1-(pyrimidin-2-yl)ethan-1-amine Dati doganali
- CODICE SA:2933599090
- Dati doganali:
Codice doganale cinese:
2933599090Panoramica:
2933599090. Altri composti con anello pirimidina in struttura(Compresi altri composti con anello piperazina sulla struttura. IVA:17,0%. Tasso di rimborso delle imposte:13,0%. Condizioni regolamentari:niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933599090. altri composti contenenti nella struttura un anello pirimidina (anche idrogenato) o un anello piperazina. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
1-(pyrimidin-2-yl)ethan-1-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB11380-5g |
1-pyrimidin-2-ylethanamine |
944906-24-5 | 95% | 5g |
$1939 | 2023-09-07 | |
| Chemenu | CM165621-1g |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 1g |
$916 | 2021-08-05 | |
| TRC | P997518-10mg |
1-(Pyrimidin-2-yl)ethanamine |
944906-24-5 | 10mg |
$87.00 | 2023-05-17 | ||
| TRC | P997518-50mg |
1-(Pyrimidin-2-yl)ethanamine |
944906-24-5 | 50mg |
$316.00 | 2023-05-17 | ||
| TRC | P997518-100mg |
1-(Pyrimidin-2-yl)ethanamine |
944906-24-5 | 100mg |
$414.00 | 2023-05-17 | ||
| Chemenu | CM165621-1g |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95%+ | 1g |
$999 | 2024-07-19 | |
| eNovation Chemicals LLC | D620833-100g |
1-pyrimidin-2-ylethanamine HCl salt |
944906-24-5 | 95% | 100g |
$13800 | 2023-09-03 | |
| eNovation Chemicals LLC | Y0994975-5g |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 5g |
$950 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-500MG |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 500MG |
¥ 1,722.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-1G |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 1g |
¥ 2,560.00 | 2023-04-12 |
1-(pyrimidin-2-yl)ethan-1-amine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Riferimento
- Preparation of tetrazole substituted arylamides as P2X receptor antagonists, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide ; pH 13
1.2 Reagents: Sodium hydroxide ; pH 13
Riferimento
- Pyrazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Riferimento
- Triazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Riferimento
- Tetrazole-substituted arylamides as P2X2 and P2X2/3 receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt
Riferimento
- Preparation of tetrazole-substituted arylamides as P2X3 and P2X2/3 antagonists, United States, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Riferimento
- Preparation of pyridinylindazolearylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists, United States, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide ; pH 13
1.2 Reagents: Sodium hydroxide ; pH 13
Riferimento
- Preparation of biphenyl and pyridinylphenyl amide derivatives as P2X3 and P2X2/3 antagonists for the treatment of pain, United States, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Riferimento
- Preparation of oxooxazolidinylarylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists, United States, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Riferimento
- Preparation of thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists for treatment of pain and urinary tract disease, United States, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Riferimento
- Preparation of imidazole-substituted arylamides as P2X3 and P2X2/3 antagonists for disease treatment, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Water ; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Water ; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Riferimento
- Preparation of thiazole and oxazole-substituted arylamides as P2X3 and/or a P2X2/3 receptor antagonist, World Intellectual Property Organization, , ,
1-(pyrimidin-2-yl)ethan-1-amine Raw materials
1-(pyrimidin-2-yl)ethan-1-amine Preparation Products
1-(pyrimidin-2-yl)ethan-1-amine Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:944906-24-5)1-(pyrimidin-2-yl)ethan-1-amine
Numero d'ordine:A21464
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 2 September 2024 16:01
Prezzo ($):471.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:944906-24-5)1-(Pyrimidin-2-yl)ethanamine
Numero d'ordine:sfd18336
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:38
Prezzo ($):discuss personally
Email:sales2@senfeida.com
1-(pyrimidin-2-yl)ethan-1-amine Letteratura correlata
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
944906-24-5 (1-(pyrimidin-2-yl)ethan-1-amine) Prodotti correlati
- 1568163-63-2(2-Pyrimidinemethanamine, α,5-dimethyl-, (αS)-)
- 299170-49-3(1,2-Ethanediamine, 1-(2-pyrimidinyl)- (9CI))
- 944906-27-8(1-(5-methylpyrimidin-2-yl)ethanamine)
- 2138337-19-4(1-(pyrimidin-2-yl)ethan-1-amine dihydrochloride)
- 2095456-37-2((1S)-1-pyrimidin-2-ylethanamine;hydrochloride)
- 1268492-93-8((1S)-1-pyrimidin-2-ylethanamine)
- 1339236-24-6(2-pyrimidin-2-ylpropan-2-amine)
- 1183440-83-6(2-Pyrimidinemethanamine, alpha-ethyl-)
- 1159878-06-4(1-(pyrimidin-2-yl)cyclopropan-1-amine)
- 1616809-52-9(1-pyrimidin-2-ylethanamine;hydrochloride)